Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane

Description

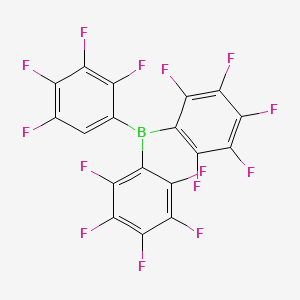

Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane is a triarylborane featuring two pentafluorophenyl (C₆F₅) groups and one 2,3,4,5-tetrafluorophenyl (C₆HF₄) substituent. The electron-withdrawing nature of the fluorinated aryl rings enhances its Lewis acidity, making it a potent candidate for catalytic applications, including hydrogenation, hydroboration, and frustrated Lewis pair (FLP) chemistry.

Properties

CAS No. |

916442-23-4 |

|---|---|

Molecular Formula |

C18HBF14 |

Molecular Weight |

494.0 g/mol |

IUPAC Name |

bis(2,3,4,5,6-pentafluorophenyl)-(2,3,4,5-tetrafluorophenyl)borane |

InChI |

InChI=1S/C18HBF14/c20-3-1-2(6(21)12(27)7(3)22)19(4-8(23)13(28)17(32)14(29)9(4)24)5-10(25)15(30)18(33)16(31)11(5)26/h1H |

InChI Key |

KWLRZDAAHJUNBR-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane typically involves the reaction of pentafluorophenylborane with 2,3,4,5-tetrafluorophenylborane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The use of solvents such as tetrahydrofuran (THF) and the addition of catalysts like n-butyllithium can enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product’s quality. The reaction conditions are optimized to achieve maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one or more fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of functionalized boranes .

Scientific Research Applications

Catalytic Applications

1.1. Olefin Polymerization Catalysts

Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane has been utilized as a catalyst for self-activating olefin polymerization. Its ability to generate frustrated Lewis pairs facilitates the polymerization process without the need for additional activators. This characteristic allows for the synthesis of polymers with tailored properties and molecular weights .

1.2. Hydroboration Reactions

The compound has shown remarkable hydroboration activity, enabling the formation of alkenyl boronates from dienes and boronic esters. This reaction is notable for its atom-economy and scalability, making it a valuable method in organic synthesis . The hydroboration products can further participate in cross-coupling reactions to yield complex organic molecules.

Material Science

2.1. Modification of Organic Materials

The incorporation of this compound into organic materials enhances their electronic properties. Its Lewis acidic nature allows for modifications that improve conductivity and stability in various applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

2.2. Synthesis of Boron Enolates

The compound can generate boron enolates from alkynes through oxygen transfer reactions. These enolates are highly reactive due to the strong Lewis acidity of the boron center, allowing for efficient carbon-carbon bond formation . This application is particularly significant in synthesizing complex molecular frameworks.

Case Studies

Mechanism of Action

The mechanism of action of Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane involves its strong Lewis acidity, which allows it to act as an electron pair acceptor. This property enables it to catalyze various chemical reactions by stabilizing reaction intermediates and facilitating bond formation. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Comparison with Similar Triarylboranes

Structural and Electronic Effects

The Lewis acidity of triarylboranes is governed by the electron-withdrawing capacity of their substituents. Key comparisons include:

Key Insight : The 2,3,4,5-tetrafluorophenyl group in the target compound likely confers higher acidity than C₆Cl₅ but lower than 3,5-(CF₃)₂C₆H₃ substituents.

Catalytic Performance in Hydrogenation Reactions

Triarylboranes are widely used in catalytic hydrogenation of aldehydes. Comparative data from stoichiometric and DFT studies reveal:

Mechanistic Note: NMR and DFT studies confirm that stronger boranes (e.g., B(m-XyF₆)₃) form more stable adducts with aldehydes, lowering the activation energy for hydride transfer from Hantzsch esters .

Lewis Acidity Quantification

Electrochemical and NMR methodologies highlight differences in electrophilicity:

| Compound | Δδ(¹⁹F NMR) (ppm) | E₁/₂ (V vs. Fc⁺/Fc) | Lewis Acidity Trend |

|---|---|---|---|

| B(m-XyF₆)₃ | +12.5 | -1.85 | Highest |

| B(C₆F₅)₃ | +9.3 | -1.65 | Intermediate |

| (C₆F₅)(C₆Cl₅){3,5-(CF₃)₂C₆H₃}B | +8.1 | -1.50 | Lowest |

Implication : The target compound’s Lewis acidity is anticipated to rank between B(C₆F₅)₃ and B(m-XyF₆)₃, depending on the spatial arrangement of fluorine atoms in the C₆HF₄ ring .

Biological Activity

Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane is a specialized organoboron compound noted for its unique electronic properties and reactivity. This compound falls under the category of frustrated Lewis pairs (FLPs), which are characterized by their ability to activate small molecules such as hydrogen and olefins without the formation of stable Lewis acid-base adducts. Its biological activity, while less explored than its chemical applications, presents significant implications for catalysis and material science.

The compound is distinguished by its high Lewis acidity due to the presence of multiple fluorinated phenyl groups. This structural arrangement enhances its reactivity in various chemical transformations, making it a valuable reagent in organic synthesis and catalysis.

Biological Activity Overview

The biological activity of this compound can be summarized through its interactions with biological molecules and potential applications in medicinal chemistry:

- Catalytic Activity: The compound has been utilized in catalytic processes that may influence biological systems indirectly through the synthesis of biologically active compounds.

- Lewis Acidic Properties: Its ability to function as a Lewis acid facilitates reactions with nucleophiles, which can be harnessed to modify biomolecules or synthesize pharmaceuticals.

1. Hydroboration Reactions

Bis(pentafluorophenyl)borane has been reported to exhibit significant hydroboration activity. In a study by RSC Publishing, it was highlighted that this borane can effectively hydroborate alkenes and alkynes, leading to the formation of organoboron compounds that serve as intermediates in drug synthesis .

2. Frustrated Lewis Pair Catalysis

Research indicates that bis(pentafluorophenyl)borane acts as a frustrated Lewis pair catalyst for asymmetric hydrogenation reactions. This property allows it to activate hydrogen under mild conditions, which is crucial for synthesizing chiral compounds relevant to pharmaceuticals .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes and characterization methods for Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane?

The compound is synthesized via stepwise electrophilic substitution or ligand exchange reactions, often starting from tris(pentafluorophenyl)borane precursors. Characterization typically involves multinuclear NMR (¹⁹F and ¹¹B) to confirm fluorine environments and boron coordination. Single-crystal X-ray diffraction (XRD) is critical for structural validation, as seen in analogous borane systems like tris(3,5-difluorophenyl)borane . Purity is assessed via mass spectrometry and elemental analysis, with storage under inert, dry conditions to prevent hydrolysis .

Q. How is the Lewis acidity of this borane quantified experimentally?

Two primary methods are employed:

- Gutmann-Beckett Method : Uses the ³¹P NMR chemical shift of triethylphosphine oxide (Et₃PO) upon binding to the borane. A larger downfield shift indicates stronger Lewis acidity .

- Childs’ Method : Relies on ¹¹B NMR titration with a Lewis base (e.g., pyridine). The chemical shift change correlates with the borane’s acceptor strength. For example, 2,3,4,5-tetrafluorophenyl boronic acid derivatives exhibit pKa-dependent ¹¹B NMR shifts .

Advanced Research Questions

Q. How does this compound compare to tris(pentafluorophenyl)borane in catalytic hydrogenation?

Catalytic efficiency depends on steric and electronic effects. Tris(pentafluorophenyl)borane (B(C₆F₅)₃) is a stronger Lewis acid but may suffer from steric hindrance. In hydrogenation of nonactivated aldehydes, tris[3,5-bis(trifluoromethyl)phenyl]borane outperforms B(C₆F₅)₃ (88% vs. quantitative yield), highlighting the balance between electron-withdrawing substituents and spatial accessibility . Comparative studies should include kinetic profiling and stoichiometric trapping experiments to isolate intermediates .

Q. What role does this borane play in frustrated Lewis pair (FLP)-mediated H₂ activation?

As the Lewis acid component in FLPs, it heterolytically cleaves H₂ when paired with bulky Lewis bases (e.g., phosphines or amines). The electron-deficient boron center polarizes H₂, enabling proton transfer to the base and hydride binding to boron. Mechanistic studies using deuterium labeling and in situ NMR/IR spectroscopy are essential to map reaction pathways .

Q. How is this borane utilized in doping conjugated polymers for organic electronics?

Its strong Lewis acidity facilitates charge-transfer doping in polymers with high ionization potentials (e.g., indenopyrazine). Complexation with the polymer backbone increases hole mobility, enhancing organic thin-film transistor (OTFT) performance. Key metrics include threshold voltage shifts in OTFTs and UV-vis-NIR spectral changes to confirm doping efficiency .

Methodological Questions

Q. How should researchers design experiments to resolve contradictions in catalytic activity data?

- Control Experiments : Compare activity with structurally similar boranes (e.g., B(C₆F₅)₃ vs. B(C₆H₅)₃) under identical conditions .

- Computational Modeling : Density functional theory (DFT) can predict steric/electronic contributions to reactivity, as demonstrated in FLP studies .

- Isolation of Intermediates : Use low-temperature NMR or crystallography to trap reactive species (e.g., zwitterionic adducts in H₂ activation) .

Q. What analytical techniques are critical for studying borane-substrate interactions in situ?

- ¹¹B and ¹⁹F NMR Spectroscopy : Monitor boron coordination changes and fluorine environments during reactions .

- X-ray Absorption Spectroscopy (XAS) : Probes boron’s electronic state in catalytic cycles.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding constants in FLP formation .

Data Analysis and Reporting

Q. How should researchers report crystallographic data for reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.